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molecular formula C13H9N3O2 B8702154 3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 61212-01-9

3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B8702154
M. Wt: 239.23 g/mol
InChI Key: QTBJENXLZIUGNT-UHFFFAOYSA-N
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Patent
US08192918B2

Procedure details

17.22 g (144.6 mmol, 15.7 ml) phenylisocyanate was added to a suspenssion of 7.00 g (46.0 mmol) 2-aminonicotinic acid methyl ester in dry pyridine. The mixture was refluxed for 16 hours. The pyridine is was removed under reduced pressure and the residue was treated with 280 ml ethanol. The mixture is refluxed for 10 minutes. Upon cooling down 3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione crystallized from the medium and was recrystallized from methoxypropanol. 6.73 g (61%) 3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione was isolated (m.p. 304° C.).
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O:11][C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[N:15][C:14]=1[NH2:19]>N1C=CC=CC=1>[C:1]1([N:7]2[C:12](=[O:11])[C:13]3[CH:18]=[CH:17][CH:16]=[N:15][C:14]=3[NH:19][C:8]2=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
15.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
7 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The pyridine is was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with 280 ml ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling down 3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
CUSTOM
Type
CUSTOM
Details
crystallized from the medium
CUSTOM
Type
CUSTOM
Details
was recrystallized from methoxypropanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(NC2=C(C1=O)C=CC=N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.73 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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